molecular formula C10H6O5 B2960393 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid CAS No. 14718-40-2

6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B2960393
CAS No.: 14718-40-2
M. Wt: 206.153
InChI Key: UUJLPOSAJLERCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid (CAS 14718-40-2) is a chemical compound with the molecular formula C₁₀H₆O₅ and a molecular weight of 206.15 g/mol. It belongs to the chromene family, a class of bicyclic organic compounds known for their diverse biological activities and significance in medicinal chemistry . The core structure features a 4-oxo-4H-chromene (chromone) scaffold substituted with a carboxylic acid group at the 2-position and a hydroxyl group at the 6-position. This combination of functional groups makes it a versatile building block for organic synthesis and the development of novel derivatives. Research on closely related chromene-2-carboxylic acid compounds highlights the potential of this scaffold. Studies have shown that N-alkyl amide derivatives of similar structures, such as 6-hydroxy-7-methoxy and 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acids, have been synthesized and evaluated for their potent antioxidant activity . These derivatives were found to effectively inhibit lipid peroxidation in biological models like rat brain homogenates, suggesting potential research applications in mitigating oxidative stress associated with neurodegenerative conditions . The chromene core is also of interest for its fluorescent properties, which can be exploited in the development of molecular sensors and imaging agents . As a reagent, this compound serves as a key intermediate for pharmaceutical and chemical research, particularly in the exploration of new antioxidant compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-hydroxy-4-oxochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4,11H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJLPOSAJLERCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14718-40-2
Record name 6-Hydroxy-4H-4-oxochromene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization to form the chromene ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases and other conditions related to oxidative stress.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is primarily related to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This compound may interact with various molecular targets, including enzymes involved in oxidative stress pathways, and modulate their activity to exert its protective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromone Derivatives

Chromone-2-carboxylic acids exhibit diverse biological activities influenced by substituent positions and electronic effects. Below is a detailed comparison of 6-hydroxy-4-oxo-4H-chromene-2-carboxylic acid with analogous compounds:

Table 1: Structural and Physicochemical Properties of Selected Chromone-2-carboxylic Acids

Compound Name Substituents CAS No. Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
This compound 6-OH, 2-COOH 30113-83-8 206.15 N/A Intermediate for bioactive molecules
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid 7-OH, 4-CH₃, 2-COOH N/A 220.18 N/A Studied for fluorescence properties
5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid 5-OH, 2-COOH 53878-47-0 206.15 N/A Antioxidant activity
6-Methyl-4-oxo-4H-chromene-2-carboxylic acid 6-CH₃, 2-COOH 5006-44-0 204.18 N/A Precursor for sulfonamide derivatives
7-Chloro-4-oxo-4H-chromene-2-carboxylic acid 7-Cl, 2-COOH N/A 224.60 N/A Antimicrobial applications
6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid 6-Br, 3-OH, 2-Ph, 8-COOH N/A 405.62 N/A Crystal structure analysis

Positional Isomerism and Reactivity

  • Hydroxy Group Position : The 6-hydroxy derivative exhibits stronger hydrogen-bonding interactions compared to the 5-hydroxy isomer (CAS: 53878-47-0), which may enhance its solubility in polar solvents .
  • Methyl Substituents : 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS: 5006-44-0) shows reduced electrophilicity at the 4-oxo group due to electron-donating effects of the methyl group, impacting its reactivity in nucleophilic additions .
  • Halogenated Derivatives : Chlorination at position 7 (e.g., 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid) increases lipophilicity, improving membrane permeability in antimicrobial assays .

Biological Activity

6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid is a chromene derivative notable for its unique structural features, including a hydroxyl group at the sixth position and a carboxylic acid at the second position. This compound has garnered attention due to its diverse biological activities, which are relevant in pharmacology and medicinal chemistry. Its molecular formula is C10H8O4, with a molar mass of approximately 192.17 g/mol .

The compound exhibits typical reactivity associated with carboxylic acids and ketones, allowing it to undergo various chemical transformations. These properties are crucial for its potential modifications in medicinal applications .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antioxidant Activity : The compound has demonstrated significant free radical scavenging capabilities, which are essential for protecting cells from oxidative stress .
  • Anti-inflammatory Effects : It has been shown to inhibit key enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). This dual inhibition is vital for its therapeutic potential in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new anti-infective agents .

Structure-Activity Relationship

The biological activity of this compound can be attributed to its structural characteristics. The presence of hydroxyl and carboxyl groups enhances its interaction with biological targets, influencing its pharmacological profile .

Antioxidant Activity

A study evaluating various chromene derivatives highlighted that this compound exhibited significant antioxidant activity compared to other compounds in its class. The IC50 value for free radical scavenging was determined to be lower than many known antioxidants, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound effectively inhibits COX-2 and LOX enzymes, which are critical mediators of inflammation. The inhibition was quantified with IC50 values of 10.4 μM for COX-2 and 7.7 μM for LOX, showcasing its potency relative to standard anti-inflammatory drugs .

Antimicrobial Activity

Research conducted on the antimicrobial effects revealed that this compound exhibited selective inhibition against certain bacterial strains, suggesting its potential role as an anti-infective agent. The compound's mechanism involves disrupting the bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
6-Hydroxychroman-2-carboxylic acidChroman ring with hydroxyl and carboxylStrong antioxidant
6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acidChlorine substitutionVariable reactivity
6-Bromo-8-(4-[3H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic AcidBromine and methoxy groupG protein-coupled receptor interactions

This table illustrates how structural variations among chromene derivatives influence their biological activities, emphasizing the unique profile of this compound.

Q & A

What are the common synthetic routes for 6-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid, and how can reaction conditions be optimized?

Basic Research Question
The compound is typically synthesized via condensation and cyclization reactions. A widely used method involves the oxidation of chromene-3-carbaldehyde derivatives using aqueous sodium chlorate (NaClO₃) in the presence of sulfonic acid catalysts, followed by purification via recrystallization . Optimization of reaction conditions can include:

  • Catalyst selection : Transition metals (e.g., Pd/Cu) improve cyclization efficiency .
  • Solvent systems : Polar aprotic solvents like DMF enhance solubility of intermediates .
  • Temperature control : Reactions performed at 80–100°C reduce side-product formation .

How is this compound characterized structurally and spectroscopically?

Basic Research Question
Structural confirmation relies on:

  • NMR spectroscopy : Distinct signals for the chromene carbonyl (δ ~160–170 ppm in ¹³C NMR) and carboxylic proton (δ ~12–13 ppm in ¹H NMR) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3300 cm⁻¹ (carboxylic O-H) .
  • X-ray crystallography : For solid-state confirmation, planar chromene rings and hydrogen-bonding networks are observed .

What advanced strategies resolve contradictions in reported biological activities of chromene derivatives?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural variations : Substituents like bromo or methoxy groups significantly alter activity (compare with 6-Bromo-3-hydroxy-4-oxo derivatives) .
  • Assay conditions : Differences in microbial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) require standardized protocols .
  • SAR studies : Systematic substitution at positions 2, 6, or 8 can isolate pharmacophores responsible for activity .

How can computational modeling predict the reactivity of this compound?

Advanced Research Question
Density functional theory (DFT) calculations using molecular descriptors (e.g., HOMO/LUMO energies) reveal:

  • Electrophilic sites : The 4-oxo group and carboxylic acid are reactive toward nucleophiles .
  • Tautomerization : Keto-enol equilibria influence hydrogen-bonding patterns and solubility .
  • Docking studies : Interactions with enzymes (e.g., cyclooxygenase) predict anti-inflammatory potential .

What methodologies validate the purity of this compound in synthetic batches?

Basic Research Question
Purity assessment involves:

  • HPLC-MS : Quantifies residual solvents (e.g., DMF) and detects byproducts .
  • Melting point analysis : Sharp melting ranges (e.g., 210–215°C) indicate homogeneity .
  • Elemental analysis : Matches experimental vs. theoretical C/H/O ratios (e.g., C₁₀H₆O₅) .

How do substituent effects at the chromene 2- and 6-positions modulate photophysical properties?

Advanced Research Question
Functional groups impact UV-Vis and fluorescence behavior:

  • Electron-withdrawing groups (e.g., -Br at position 6): Redshift absorption maxima due to extended conjugation .
  • Methoxy groups : Enhance fluorescence quantum yield via steric stabilization of excited states .
  • Carboxylic acid : Quenches fluorescence in polar solvents via proton transfer .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question
Large-scale production risks racemization due to:

  • High-temperature steps : Promotes keto-enol tautomerization, altering stereochemistry .
  • Catalyst leaching : Metal catalysts (e.g., Pd) may require immobilization on supports to prevent contamination .
  • Crystallization control : Chiral resolving agents (e.g., L-proline) ensure enantiopurity .

How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Advanced Research Question
Solubility discrepancies arise from:

  • Protonation states : The carboxylic acid group ionizes in basic aqueous solutions (pH > 5), increasing solubility .
  • Polymorphism : Different crystal forms (e.g., hydrate vs. anhydrous) alter dissolution rates .
  • Co-solvent systems : DMSO/water mixtures (1:1 v/v) balance polarity for consistent results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.